

An In-depth Technical Guide to 3-Propylaniline

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Compound of Interest

Compound Name: 3-Propylaniline

CAS No.: 2524-81-4

Cat. No.: B1594038

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylaniline, with the IUPAC name **3-propylaniline**, is an aromatic amine that serves as a valuable building block in organic synthesis.^[1] Its structure, featuring a propyl group at the meta position of the aniline ring, imparts specific physicochemical properties that make it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comprehensive overview of **3-propylaniline**, including its chemical and physical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for the scientific community.

Physicochemical Properties

The physical and chemical characteristics of **3-propylaniline** are summarized in the table below. The compound is a clear to slightly yellow liquid at room temperature and exhibits solubility in various organic solvents, with limited solubility in water.^[2]

Property	Value	Source(s)
IUPAC Name	3-propylaniline	[1]
Synonyms	3-propylbenzenamine, m-propylaniline	[1][3]
CAS Number	2524-81-4	[3][4]
Molecular Formula	C ₉ H ₁₃ N	[1][3][4]
Molecular Weight	135.21 g/mol	[1][3][4]
Appearance	Clear to slightly yellow liquid	[2]
Boiling Point	230 °C (at 760 mmHg)	[2]
78-80 °C (at 1 mmHg)	[4]	
Density	0.958 ± 0.06 g/cm ³	[2]
Solubility	Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water.	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **3-propylaniline**. While specific experimental spectra for **3-propylaniline** are not readily available in public databases, representative data for its isomers, such as N-propylaniline and 2-propylaniline, provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **3-propylaniline** is expected to show characteristic signals for the aromatic protons, the protons of the propyl group, and the amine protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The propyl group will exhibit a triplet for the methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene

protons attached to the aromatic ring (Ar-CH₂). The amine (NH₂) protons will appear as a broad singlet.

- ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. There will be six signals for the aromatic carbons and three signals for the propyl group carbons. The chemical shifts will be influenced by the electron-donating amino group and the alkyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of **3-propylaniline** will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

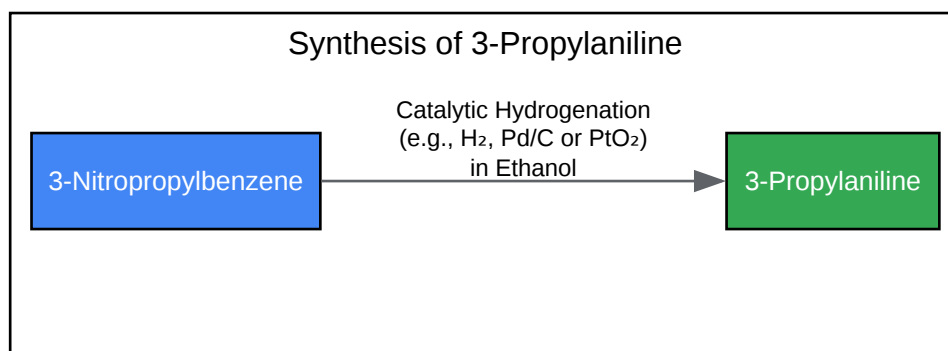
- N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
- C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
- C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
- C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
- C-N stretching: A band in the 1250-1350 cm⁻¹ region.
- N-H bending: A broad absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum of **3-propylaniline**, the molecular ion peak [M]⁺ is expected at an m/z of 135. The fragmentation pattern will likely involve the loss of alkyl fragments from the propyl group and other characteristic cleavages of the aniline structure. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of an ethyl radical to form a stable ion at m/z 106.

Synthesis of 3-Propylaniline

A common and effective method for the synthesis of **3-propylaniline** is the reduction of 3-nitropropylbenzene. This transformation can be achieved through catalytic hydrogenation.



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Caption: Synthesis of **3-propylaniline** via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitropropylbenzene

Materials:

- 3-Nitropropylbenzene
- Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
- Ethanol (or other suitable solvent)
- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- In a hydrogenation vessel, dissolve 3-nitropropylbenzene in a suitable solvent such as ethanol.
- Carefully add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

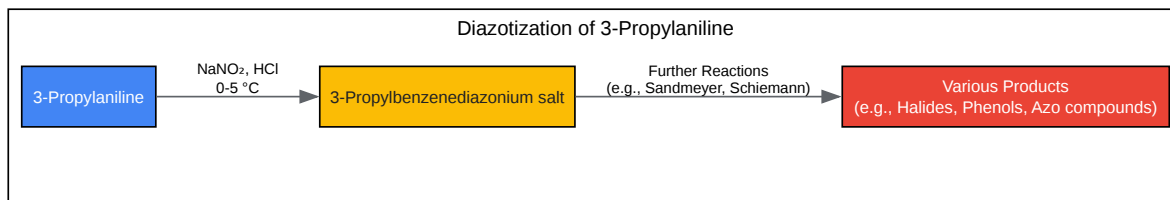
- Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature or with gentle heating.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Rinse the filter cake with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **3-propylaniline**.
- The crude product can be further purified by distillation under reduced pressure or column chromatography.

Key Reactions of 3-Propylaniline

As a primary aromatic amine, **3-propylaniline** undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.

Diazotization

3-Propylaniline can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt is a key intermediate for numerous transformations, including the Sandmeyer and Schiemann reactions.



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Caption: Diazotization of **3-propylaniline** and subsequent reactions.

Experimental Protocol: Diazotization of 3-Propylaniline

Materials:

- **3-Propylaniline**
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Water
- Ice bath

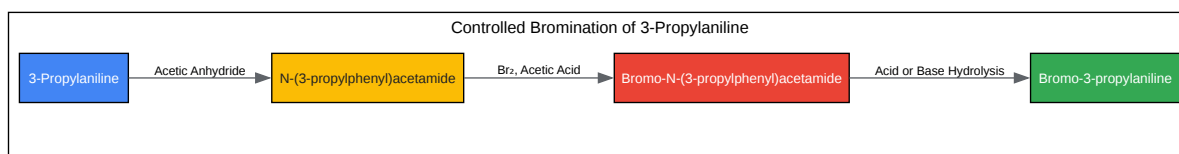
Procedure:

- Dissolve **3-propylaniline** in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.
- Stir the reaction mixture for a short period after the addition is complete.

- The resulting solution of the 3-propylbenzenediazonium salt is typically used immediately in subsequent reactions without isolation.

Electrophilic Aromatic Substitution: Bromination

The amino group of **3-propylaniline** is a strong activating group, directing electrophilic substitution to the ortho and para positions. Direct bromination of aniline typically leads to polysubstitution. To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an amide, followed by bromination and subsequent hydrolysis of the amide.



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Caption: Workflow for the controlled monobromination of **3-propylaniline**.

Experimental Protocol: Monobromination of 3-Propylaniline (via Acetylation)

Part 1: Acetylation

- React **3-propylaniline** with acetic anhydride, often in the presence of a base like pyridine or sodium acetate, to form N-(3-propylphenyl)acetamide.
- Isolate and purify the acetanilide derivative.

Part 2: Bromination

- Dissolve the N-(3-propylphenyl)acetamide in a suitable solvent like acetic acid.

- Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
- Stir until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water to precipitate the brominated product.
- Isolate the product by filtration.

Part 3: Hydrolysis

- Heat the brominated acetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.
- Neutralize the reaction mixture and extract the brominated **3-propylaniline**.
- Purify the final product by distillation or chromatography.

Conclusion

3-Propylaniline is a key aromatic intermediate with a well-defined set of physicochemical and spectroscopic properties. Its synthesis via the reduction of 3-nitropropylbenzene and its reactivity in fundamental organic reactions like diazotization and electrophilic substitution make it a versatile tool for chemists in research and industry. The detailed protocols and data presented in this guide are intended to support the effective utilization of **3-propylaniline** in the development of novel molecules and materials.

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